Cas no 1121586-29-5 (Methyl 4-fluoro-3-iodobenzoate)
Methyl 4-fluoro-3-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-fluoro-3-iodobenzoate
- Benzoic acid, 4-fluoro-3-iodo-, methyl ester
- 4-FLUORO-3-IODOBENZOIC ACID METHYL ESTER
- Methyl 3-iodo-4-fluorobenzoate
- 4-Fluoro-3-iodo-Benzoic acid methyl ester
- METHYL4-FLUORO-3-IODOBENZOATE
- SCHEMBL15543900
- CK2344
- DB-011478
- AS-813/43501842
- VVVNAJAWYUURAO-UHFFFAOYSA-N
- AKOS015995364
- 1121586-29-5
- DTXSID40697776
- CS-0105536
- MFCD11870177
- AS-45888
- SY041414
-
- MDL: MFCD11870177
- Inchi: 1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
- InChI Key: VVVNAJAWYUURAO-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(C(=O)OC)=C1)F
Computed Properties
- Exact Mass: 279.94000
- Monoisotopic Mass: 279.93966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.823
- Melting Point: 42-43 ºC
- Boiling Point: 288 ºC
- Flash Point: 128 ºC
- PSA: 26.30000
- LogP: 2.21690
Methyl 4-fluoro-3-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M219863-50mg |
Methyl 4-Fluoro-3-iodobenzoate |
1121586-29-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219863-100mg |
Methyl 4-Fluoro-3-iodobenzoate |
1121586-29-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219863-500mg |
Methyl 4-Fluoro-3-iodobenzoate |
1121586-29-5 | 500mg |
$ 160.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55785-25g |
Methyl4-fluoro-3-iodobenzoate |
1121586-29-5 | 98% | 25g |
¥2524.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55785-5g |
Methyl4-fluoro-3-iodobenzoate |
1121586-29-5 | 98% | 5g |
¥721.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55785-1g |
Methyl4-fluoro-3-iodobenzoate |
1121586-29-5 | 98% | 1g |
¥180.0 | 2024-07-16 | |
| Ambeed | A523653-250mg |
Methyl 4-fluoro-3-iodobenzoate |
1121586-29-5 | 98% | 250mg |
$20.0 | 2024-04-26 | |
| Fluorochem | 050245-1g |
Methyl 4-fluoro-3-iodobenzoate |
1121586-29-5 | 97% | 1g |
£57.00 | 2022-03-01 | |
| Fluorochem | 050245-25g |
Methyl 4-fluoro-3-iodobenzoate |
1121586-29-5 | 97% | 25g |
£928.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CS219-5g |
Methyl 4-fluoro-3-iodobenzoate |
1121586-29-5 | 98% | 5g |
3225.0CNY | 2021-07-17 |
Methyl 4-fluoro-3-iodobenzoate Suppliers
Methyl 4-fluoro-3-iodobenzoate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Methyl 4-fluoro-3-iodobenzoate
Methyl 4-Fluoro-3-Iodobenzoate: A Versatile Intermediate in Pharmaceutical Synthesis
Methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5) is a significant compound in the field of pharmaceutical and chemical synthesis. This versatile intermediate has gained considerable attention due to its unique chemical properties and potential applications in the development of novel drugs and materials. In this article, we will delve into the chemical structure, synthesis methods, and recent research advancements involving methyl 4-fluoro-3-iodobenzoate.
Chemical Structure and Properties
Methyl 4-fluoro-3-iodobenzoate is a substituted benzoic acid ester characterized by the presence of a fluorine atom at the para position and an iodine atom at the meta position of the benzene ring. The molecular formula is C9H6FIO2, with a molecular weight of approximately 260.04 g/mol. The compound exhibits excellent solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), making it suitable for various synthetic transformations.
The presence of both fluorine and iodine substituents imparts unique electronic and steric properties to the molecule. Fluorine, being highly electronegative, can influence the electronic distribution within the molecule, enhancing its reactivity in certain chemical reactions. Iodine, on the other hand, serves as a good leaving group, facilitating various substitution and elimination reactions. These properties make methyl 4-fluoro-3-iodobenzoate an attractive starting material for a wide range of synthetic pathways.
Synthesis Methods
The synthesis of methyl 4-fluoro-3-iodobenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the iodination of 4-fluorobenzoic acid followed by esterification with methanol. This process typically proceeds via a two-step reaction:
- Iodination: 4-Fluorobenzoic acid is treated with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent to form 4-fluoro-3-iodobenzoic acid.
- Esterification: The resulting 4-fluoro-3-iodobenzoic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), to yield methyl 4-fluoro-3-iodobenzoate.
Another approach involves the direct coupling of 4-fluorophenylboronic acid with methyl 3-bromobenzoate using a palladium-catalyzed reaction. This method offers higher yields and better selectivity but requires more specialized reagents and conditions.
Applications in Pharmaceutical Synthesis
Methyl 4-fluoro-3-iodobenzoate has found extensive use in the synthesis of pharmaceutical compounds due to its versatile reactivity and functional group compatibility. One notable application is in the preparation of fluorinated aryl compounds, which are crucial intermediates in the development of drugs targeting various therapeutic areas.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to modulate biological activity, improve pharmacokinetic properties, and enhance drug efficacy. For instance, a study published in the Journal of Medicinal Chemistry reported the use of methyl 4-fluoro-3-iodobenzoate as a key intermediate in the synthesis of novel antiviral agents with potent activity against influenza viruses.
In another application, researchers at a leading pharmaceutical company utilized methyl 4-fluoro-3-iodobenzoate to develop a series of small molecule inhibitors targeting protein-protein interactions involved in cancer progression. These inhibitors demonstrated significant antiproliferative effects in vitro and showed promise for further preclinical evaluation.
Safety Considerations and Handling
While methyl 4-fluoro-3-iodobenzoate is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential for forming reactive intermediates during synthetic processes. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.
In conclusion, methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5) is a valuable intermediate in pharmaceutical and chemical synthesis. Its unique chemical structure and reactivity make it an essential building block for developing novel drugs and materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.
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